(2E,4E)-2,4,6-Octatrienoic acid [(5R)-1,3,5,5aalpha,6,7,8,9,9a,9balpha-decahydro-9balpha-hydroxy-6,6,9abeta-trimethyl-1-oxonaphtho[1,2-c]furan]-5beta-yl ester
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Overview
Description
(2E,4E)-2,4,6-Octatrienoic acid [(5R)-1,3,5,5aalpha,6,7,8,9,9a,9balpha-decahydro-9balpha-hydroxy-6,6,9abeta-trimethyl-1-oxonaphtho[1,2-c]furan]-5beta-yl ester is a natural product found in Aspergillus and Aspergillus ustus with data available.
Scientific Research Applications
Microbial Degradation
- Bile Acid Metabolism by Corynebacterium Equi : A study by Hayakawa and Fujiwara (1977) explored the degradation of a cholic acid metabolite similar in structure to (2E,4E)-2,4,6-octatrienoic acid by Corynebacterium equi. This research demonstrated how certain microorganisms can modify complex organic structures, potentially leading to applications in bioremediation and pharmaceuticals (Hayakawa & Fujiwara, 1977).
Chemical Reactions and Synthesis
- Lewis Acid-Catalyzed Reactions with Furans : The study by Asaoka, Sugimura, and Takei (1979) described the reactions of 2-(trimethylsiloxy)furan, structurally related to the compound , with various esters and acids in the presence of Lewis acids. This research aids in understanding the chemical behavior of furan derivatives, which can be crucial in synthetic chemistry (Asaoka, Sugimura, & Takei, 1979).
Potential Medicinal Chemistry Applications
- Analogues of 7,8-Dihydroretinoic Acid : Shealy et al. (2003) synthesized analogues of 7,8-dihydroretinoic acid, bearing some structural resemblance to (2E,4E)-2,4,6-octatrienoic acid. These compounds were evaluated for their ability to inhibit skin papillomas, indicating potential applications in cancer prevention (Shealy et al., 2003).
Environmental and Industrial Applications
- Furanic-Aliphatic Polyamides : Research by Jiang et al. (2015) on furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the potential of furan derivatives in producing sustainable alternatives to conventional plastics. This suggests possible environmental applications of structurally similar compounds (Jiang et al., 2015).
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6E)-octa-2,4,6-trienoate |
InChI |
InChI=1S/C23H30O5/c1-5-6-7-8-9-11-18(24)28-17-14-16-15-27-20(25)23(16,26)22(4)13-10-12-21(2,3)19(17)22/h5-9,11,14,17,19,26H,10,12-13,15H2,1-4H3/b6-5+,8-7+,11-9+/t17-,19+,22+,23+/m1/s1 |
InChI Key |
DPTZOOXIEWHODB-XLDMSTKGSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O |
SMILES |
CC=CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O |
Canonical SMILES |
CC=CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O |
Synonyms |
RES 1149-2 RES-1149-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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